App-fubinaca
Vue d'ensemble
Description
APP-FUBINACA is an indazole-based synthetic cannabinoid that has been sold online as a designer drug. It is known for its moderate affinity for the CB1 receptor, with a Ki value of 708 nM . The compound contains a phenylalanine amino acid residue in its structure, which contributes to its unique properties .
Applications De Recherche Scientifique
APP-FUBINACA has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interactions with cannabinoid receptors, contributing to the understanding of receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds.
Mécanisme D'action
APP-FUBINACA exerts its effects primarily through interaction with the CB1 receptor. The compound binds to the receptor, modulating its activity and leading to various physiological effects. The exact molecular pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades .
Analyse Biochimique
Biochemical Properties
App-fubinaca interacts with the CB1 receptor . It is an analog of AB-FUBINACA, where an isopropyl group has been replaced with a phenylmethyl moiety
Cellular Effects
It is known that synthetic cannabinoids can stimulate mitogen-activated protein kinases (MAPKs), including the extracellular signal-regulated kinases (ERK1/2), bringing about additional cellular effects .
Molecular Mechanism
This compound’s mechanism of action is primarily through its interaction with the CB1 receptor . It is known to have only moderate affinity for the CB1 receptor
Temporal Effects in Laboratory Settings
In laboratory settings, AB-FUBINACA, a compound related to this compound, showed significant up- or down-regulation of cellular immune response genes in the liver and pro-inflammatory response genes in the heart when injected at a dosage of 5 mg/kg, suggesting that repeated dosing may have adverse effects on the cardiovascular and hepatic systems .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are limited. Related synthetic cannabinoids have shown varied effects at different dosages .
Metabolic Pathways
This compound is primarily metabolised by hepatic enzymes . The main metabolic pathway involves the hydrolysis of the terminal amide group to carboxylic acid .
Transport and Distribution
It is known that synthetic cannabinoids can interact with transporters and binding proteins .
Subcellular Localization
Synthetic cannabinoids are known to interact with various subcellular structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of APP-FUBINACA involves several steps, starting with the preparation of the indazole core. The key steps include:
Formation of the Indazole Core: This is typically achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amide coupling reactions, often using reagents like carbodiimides.
Addition of the Phenylalanine Residue: This step involves the coupling of the phenylalanine derivative to the indazole core, usually under mild conditions to preserve the integrity of the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale preparation of key intermediates using optimized reaction conditions.
Purification: Techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.
Quality Control: Rigorous testing, including spectroscopic and chromatographic methods, to confirm the identity and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
APP-FUBINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions, particularly on the indazole ring, can introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reagents, such as bromine or chlorine, are often used.
Major Products
Comparaison Avec Des Composés Similaires
Similar Compounds
AB-FUBINACA: An analog with a similar structure but different substituents.
ADB-FUBINACA: Another analog with variations in the indazole core and side chains.
5F-AB-PINACA: A fluorinated analog with distinct pharmacological properties.
Uniqueness
APP-FUBINACA is unique due to its specific phenylalanine residue and moderate affinity for the CB1 receptor. This combination of structural features and receptor affinity distinguishes it from other synthetic cannabinoids .
If you have any more questions or need further details, feel free to ask!
Propriétés
IUPAC Name |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2/c25-18-12-10-17(11-13-18)15-29-21-9-5-4-8-19(21)22(28-29)24(31)27-20(23(26)30)14-16-6-2-1-3-7-16/h1-13,20H,14-15H2,(H2,26,30)(H,27,31)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXBEYFALIFOAG-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032568 | |
Record name | APP-FUBINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501032568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185282-03-4 | |
Record name | N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185282-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | App-fubinaca | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185282034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APP-FUBINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501032568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APP-FUBINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW71LSK9DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.